molecular formula C9H5BrN2 B1273693 4-bromo-1H-indole-3-carbonitrile CAS No. 903131-13-5

4-bromo-1H-indole-3-carbonitrile

Cat. No. B1273693
M. Wt: 221.05 g/mol
InChI Key: PMIGAISGWPTELT-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-3-carbonitrile is a chemical compound with the linear formula C9H5BrN2 . It has a molecular weight of 221.06 . It is a solid substance that is sealed in dry and stored at room temperature .


Synthesis Analysis

The synthesis of 4-bromo-1H-indole-3-carbonitrile involves the reaction of 4-bromoindole with chlorsulfonylisocyanate in acetonitrile at 0°C . This reaction is part of a larger class of reactions known as multicomponent reactions (MCRs), which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The InChI code for 4-bromo-1H-indole-3-carbonitrile is 1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

4-Bromo-1H-indole-3-carbonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of active molecules through multicomponent reactions .


Physical And Chemical Properties Analysis

4-Bromo-1H-indole-3-carbonitrile is a solid substance that is sealed in dry and stored at room temperature .

Scientific Research Applications

    Synthesis of Biologically Active Indoles

    • Field : Pharmaceutical Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

    Preparation of β-lactams

    • Field : Organic Chemistry
    • Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of 4-substituted β-lactams .

    Antiviral Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives possess various biological activities, including antiviral activity .
    • Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

    Synthesis of Clavicipitic Acid

    • Field : Organic Chemistry
    • Application : 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .

    Synthesis of 4-Bromodehydrotryptophan

    • Field : Organic Chemistry
    • Application : 4-Bromoindole may be used to synthesize 4-bromodehydrotryptophan .

    Synthesis of 3-Indolylacetonitrile Derivative

    • Field : Organic Chemistry
    • Application : 4-Bromoindole may be used to synthesize a 3-indolylacetonitrile derivative .

    Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have shown potential in anticancer activity .

    Anti-HIV Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have shown potential in anti-HIV activity .

    Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Indole derivatives have shown potential in antioxidant activity .

Safety And Hazards

The safety information for 4-bromo-1H-indole-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, to rinse cautiously with water if it gets in the eyes, and to remove contact lenses if present and easy to do so .

Future Directions

Indole derivatives, including 4-bromo-1H-indole-3-carbonitrile, have attracted increasing attention in recent years due to their biological activity and potential for treating various disorders . The exploration of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are areas of ongoing research .

properties

IUPAC Name

4-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIGAISGWPTELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376827
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-indole-3-carbonitrile

CAS RN

903131-13-5
Record name 4-Bromo-3-cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-bromoindole (5 g, 25.5 mmol) in acetonitrile (50 ml) was added dropwise chlorsulfonylisocyanate (2.37 ml, 27.3 mmol) over a 5 minute period. The reaction mixture was stirred at 0° C. for 2 hours, and TEA (3.77 ml, 27.0) was added dropwise over a 10 minute period. The reaction mixture was allowed reach room temperature overnight, poured into ice/water mixture (200 ml), and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to afford 4-bromo-1H-indole-3-carbonitrile LVII as an off-white solid (4.9 g, 87% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.77 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wang, M Makha, SW Chen, H Zheng… - The Journal of Organic …, 2019 - ACS Publications
An efficient GaCl 3 -catalyzed direct cyanation of indoles and pyrroles using bench-stable electrophilic cyanating agent N-cyanosuccinimide was achieved and afforded 3-cyanoindoles …
Number of citations: 14 pubs.acs.org
RKV Devambatla - 2015 - dsc.duq.edu
This dissertation describes an introduction, background and research progress in the areas of multitargeted single agents and tubulin inhibitors in cancer chemotherapy and selective …
Number of citations: 1 dsc.duq.edu

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